molecular formula C27H25N5O7 B5411126 5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID

5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID

Cat. No.: B5411126
M. Wt: 531.5 g/mol
InChI Key: DDYYOUDRADDKCM-NTFVMDSBSA-N
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Description

5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound that features a pyrazole ring, a furoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID exerts its effects is not fully understood. it is believed to interact with various molecular targets through its functional groups. The pyrazole ring and hydrazone linkage may play roles in binding to enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is unique due to its combination of a pyrazole ring, nitro group, hydrazone linkage, and furoic acid moiety.

Properties

IUPAC Name

5-[[4-[(Z)-N-[[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O7/c1-16(19-8-10-21(11-9-19)38-15-22-12-13-24(39-22)27(34)35)28-29-26(33)23-7-5-4-6-20(23)14-31-18(3)25(32(36)37)17(2)30-31/h4-13H,14-15H2,1-3H3,(H,29,33)(H,34,35)/b28-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYYOUDRADDKCM-NTFVMDSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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